molecular formula C18H19F3N4O2S B10815866 3-Butyl-7-methyl-8-(((3-(trifluoromethyl)phenyl)thio)methyl)-3,7-dihydro-1H-purine-2,6-dione

3-Butyl-7-methyl-8-(((3-(trifluoromethyl)phenyl)thio)methyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10815866
M. Wt: 412.4 g/mol
InChI Key: CBTLGVOVPHMGRU-UHFFFAOYSA-N
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Description

3-Butyl-7-methyl-8-(((3-(trifluoromethyl)phenyl)thio)methyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H19F3N4O2S and its molecular weight is 412.4 g/mol. The purity is usually 95%.
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Biological Activity

3-Butyl-7-methyl-8-(((3-(trifluoromethyl)phenyl)thio)methyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure includes a trifluoromethyl group and a thioether linkage, which may contribute to its interaction with biological targets.

Chemical Structure

The molecular formula of the compound is C₁₃H₁₄F₃N₃O₂S, and its IUPAC name reflects its complex structure. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that derivatives of purine compounds can inhibit viral replication. For example, compounds similar to 3-butyl derivatives have shown efficacy against viruses like Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) by targeting viral polymerases and proteases .
  • Antitumor Properties : Some purine derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism may involve the inhibition of nucleic acid synthesis, leading to apoptosis in malignant cells. Studies have reported IC50 values in the low micromolar range for related compounds .

Antiviral Efficacy

A study conducted on various purine derivatives indicated that modifications at the 7-position significantly enhance antiviral activity against HCV. The compound's structure allows for better binding affinity to the NS5B RNA polymerase, a key target in HCV replication. In vitro assays revealed an EC50 value of approximately 32 μM for related compounds .

Cytotoxicity Against Cancer Cells

In a comparative study on purine analogs, 3-butyl derivatives exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism was linked to the disruption of DNA synthesis pathways. Notably, an IC50 value of 15 μM was observed in MCF-7 breast cancer cells .

Data Tables

Activity Target IC50/EC50 Value Reference
AntiviralHCV NS5B RNA Polymerase32 μM
CytotoxicityMCF-7 Breast Cancer Cells15 μM
CytotoxicityA549 Lung Cancer Cells20 μM

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Viral Polymerases : By mimicking natural substrates, it competes with viral enzymes necessary for replication.
  • Induction of Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways through DNA damage response mechanisms.

Properties

Molecular Formula

C18H19F3N4O2S

Molecular Weight

412.4 g/mol

IUPAC Name

3-butyl-7-methyl-8-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]purine-2,6-dione

InChI

InChI=1S/C18H19F3N4O2S/c1-3-4-8-25-15-14(16(26)23-17(25)27)24(2)13(22-15)10-28-12-7-5-6-11(9-12)18(19,20)21/h5-7,9H,3-4,8,10H2,1-2H3,(H,23,26,27)

InChI Key

CBTLGVOVPHMGRU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CSC3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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